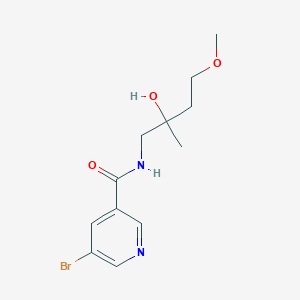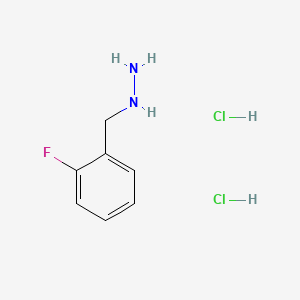
3-(4-Chloro-3-nitroanilino)-1-(4-methoxyphenyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(4-Chloro-3-nitroanilino)-1-(4-methoxyphenyl)-propanone" is not directly studied in the provided papers. However, the papers do provide insights into related compounds and their analyses which can be informative for understanding the chemical behavior of similar structures. For instance, the analysis of chloramphenicol and its related compound in paper involves a liquid chromatographic method with UV detection, which could potentially be adapted for the analysis of the compound due to the presence of nitrophenyl groups in both molecules.
Synthesis Analysis
While the synthesis of "3-(4-Chloro-3-nitroanilino)-1-(4-methoxyphenyl)-propanone" is not explicitly described in the papers, the study of reactions involving nitrophenyl groups and chlorophenyl groups in paper could provide valuable information on the synthesis of similar compounds. The kinetics and mechanisms of reactions with alicyclic amines and thionocarbonates bearing nitrophenyl and chlorophenyl groups are discussed, which may be relevant to the synthesis of the compound , as it contains both a nitroanilino and a chloro group.
Molecular Structure Analysis
The molecular structure of "3-(4-Chloro-3-nitroanilino)-1-(4-methoxyphenyl)-propanone" would likely exhibit characteristics influenced by the electron-withdrawing effects of the nitro and chloro substituents, as well as the electron-donating effects of the methoxy group. The papers do not directly analyze the molecular structure of this specific compound, but the principles of electron-withdrawing and donating effects are applicable to the understanding of its molecular structure.
Chemical Reactions Analysis
The chemical reactions of compounds with similar functional groups to "3-(4-Chloro-3-nitroanilino)-1-(4-methoxyphenyl)-propanone" are discussed in paper . The study of the kinetics and mechanisms of reactions involving nitrophenyl thionocarbonates and alicyclic amines could shed light on the reactivity of the compound , particularly in the presence of amines.
Physical and Chemical Properties Analysis
The physical and chemical properties of "3-(4-Chloro-3-nitroanilino)-1-(4-methoxyphenyl)-propanone" can be inferred from the properties of related compounds discussed in the papers. For example, the chromatographic analysis of chloramphenicol and its related compounds in paper provides information on the sensitivity, accuracy, and precision of the analytical method, which could be relevant for determining the properties of the compound . The electron-withdrawing and donating effects mentioned in paper would also influence the physical and chemical properties, such as solubility and reactivity.
Applications De Recherche Scientifique
Asymmetric Synthesis and Enantioselectivity
The compound and its derivatives have been utilized as chiral intermediates in the synthesis of pharmaceuticals, such as antidepressant drugs. Specific yeast reductases have shown high activity and enantioselectivity towards these compounds, facilitating the asymmetric synthesis of valuable chiral alcohols, which are integral in drug development (Choi et al., 2010).
Solubility and Partition Coefficient Studies
Research has been conducted to understand the solubility and partition coefficients of similar nitroaniline and methoxyphenyl compounds. These studies are crucial for predicting the behavior of these compounds in various solvents, which is essential for their practical application in chemical processes and pharmaceutical formulations (Hart et al., 2015).
Potential Cytotoxic Agents
Certain derivatives have been synthesized and are being explored as potential potent cytotoxic agents. Understanding their chemical properties and reaction conditions is key for the development of new therapeutic agents (Mete et al., 2007).
Study of Chemical Reactions and Synthesis
The compound and its derivatives have been a subject of study in various chemical reactions. This includes studying nitration processes, chlorination reactions, and understanding the behavior of lignin model compounds. These studies contribute to our knowledge of organic synthesis and the development of new synthetic methodologies (Sergeeva et al., 1964; Tsuruta et al., 1985; Jodynis-Liebert, 1993).
Propriétés
IUPAC Name |
3-(4-chloro-3-nitroanilino)-1-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-23-13-5-2-11(3-6-13)16(20)8-9-18-12-4-7-14(17)15(10-12)19(21)22/h2-7,10,18H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHHNGLUWOBKAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCNC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[[1-[2-Hydroxyethyl(methyl)amino]cyclohexyl]methyl]but-2-ynamide](/img/structure/B2529011.png)

![N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2529013.png)
![1-{6-[(2-{[4-(methylsulfonyl)phenyl]amino}-2-oxoethyl)thio]pyridazin-3-yl}-N-propylpiperidine-3-carboxamide](/img/structure/B2529014.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2529019.png)
![1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2529023.png)
![[1-(4,6-Dimethyl-2-pyrimidinyl)-5-(hydroxymethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2529025.png)
![(E)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2529026.png)
